molecular formula C10H9NO3S B11992942 (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate CAS No. 72680-02-5

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate

Cat. No.: B11992942
CAS No.: 72680-02-5
M. Wt: 223.25 g/mol
InChI Key: VRHGHLKLRKYGTM-UHFFFAOYSA-N
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Description

“(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate” is a chemical compound with the following structural formula:

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate\text{this compound} (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate

This compound belongs to the class of benzothiazole derivatives. It contains both a benzothiazole ring and an acetate functional group. The benzothiazole moiety imparts interesting properties, making it relevant in various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of “(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate.” One common method involves the condensation of 2-aminobenzothiazole with acetic anhydride. The reaction proceeds as follows:

2-aminobenzothiazole+Acetic anhydride(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate\text{2-aminobenzothiazole} + \text{Acetic anhydride} \rightarrow \text{this compound} 2-aminobenzothiazole+Acetic anhydride→(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate

Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., chloroform or dichloromethane). Acidic or basic catalysts may be employed to facilitate the condensation.

Industrial Production: Industrial-scale production of this compound involves optimization of reaction conditions, purification steps, and yield enhancement. specific industrial methods may vary based on proprietary processes.

Chemical Reactions Analysis

Reactivity: “(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate” can undergo various chemical reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the acetate group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted acetate derivatives.

Scientific Research Applications

“(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate” finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential bioactive properties.

    Medicine: Investigated for therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

“(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate” stands out due to its unique combination of benzothiazole and acetate functionalities. Similar compounds include other benzothiazole derivatives, but their distinct structures set them apart.

Properties

IUPAC Name

(2-oxo-1,3-benzothiazol-3-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-7(12)14-6-11-8-4-2-3-5-9(8)15-10(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHGHLKLRKYGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264414
Record name 3-[(Acetyloxy)methyl]-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72680-02-5
Record name 3-[(Acetyloxy)methyl]-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72680-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Acetyloxy)methyl]-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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